REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[N:14][OH:15])[C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([I:12])[C:7]=2F)[CH2:3][CH2:2]1.N12CCCN=C1CCCCC2>O1CCCC1>[CH:1]1([NH:4][C:5]2[C:6]3[CH:11]=[CH:10][CH:9]=[C:8]([I:12])[C:7]=3[O:15][N:14]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=C(C(=CC=C1)I)F)=NO
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (3:1 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NOC2=C1C=CC=C2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |